molecular formula C18H26N2O B1623735 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine CAS No. 4204-01-7

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Cat. No.: B1623735
CAS No.: 4204-01-7
M. Wt: 286.4 g/mol
InChI Key: JELNWDOXWGBBLO-DHZHZOJOSA-N
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Description

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of cinnamyl, dimethyl, and propionyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylpiperazine and cinnamyl chloride.

    Nucleophilic Substitution: The reaction between 2,6-dimethylpiperazine and cinnamyl chloride is carried out under basic conditions to form the intermediate product.

    Acylation: The intermediate product is then subjected to acylation using propionyl chloride in the presence of a base, such as triethylamine, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted piperazine derivatives.

Scientific Research Applications

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its use as a scaffold for drug development.

    Biology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Industry: The compound may be used as an intermediate in the production of other chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The propionyl group may enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperazine: A simpler analog without the cinnamyl and propionyl groups.

    4-Cinnamylpiperazine: Lacks the dimethyl and propionyl groups.

    1-Propionylpiperazine: Lacks the cinnamyl and dimethyl groups.

Uniqueness

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is unique due to the combination of cinnamyl, dimethyl, and propionyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNWDOXWGBBLO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-01-7
Record name Piperazine, 4-cinnamyl-2,6-dimethyl-1-propionyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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